Cas no 844499-71-4 (A-769662)

A-769662 structure
Nome del prodotto:A-769662
Numero CAS:844499-71-4
MF:C20H12N2O3S
MW:360.385883331299
MDL:MFCD11977269
CID:68911
PubChem ID:54708532
A-769662 Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-Hydroxy-3-(2'-hydroxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile
- A 769662
- A-769662
- A-769662 (A769662 )
- 4-Hydroxy-3-(2'-hydroxy-1,1'-biphenyl-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile
- A769662
- 6,7-DIHYDRO-4-HYDROXY-3-(2'-HYDROXY[1,1'-BIPHENYL]-4-YL)-6-OXO-THIENO[2,3-B]PYRIDINE-5-CARBONITRILE
- C20H12N2O3S
- P68477CD2C
- 4-hydroxy-3-[4-(2-hydroxyphenyl)phenyl]-6-oxo-7H-thieno[2,3-b]pyridine-5-carbonitrile
- 4-hydroxy-3-(2'-hydroxybip
- 6,7-Dihydro-4-hydroxy-3-(2′-hydroxy[1,1′-biphenyl]-4-yl)-6-oxothieno[2,3-b]pyridine-5-carbonitrile (ACI)
- 4-Hydroxy-3-(2′-hydroxy-1,1′-biphenyl-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile
- W-203915
- NCGC00250373-05
- BCP9000208
- SCHEMBL2669403
- Thieno[2,3-b]pyridine-5-carbonitrile, 6,7-dihydro-4-hydroxy-3-(2'-hydroxy[1,1'-biphenyl]-4-yl)-6-oxo-
- HMS3677J08
- 4-hydroxy-3-(2''-hydroxybiphenyl-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile
- AS-16682
- DTXCID30155916
- 4-Hydroxy-3-(2 inverted exclamation mark -hydroxy-4-biphenylyl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile
- CID 11360391
- MFCD11977269
- AKOS015902474
- 4-hydroxy-3-(4-(2-hydroxyphenyl)phenyl)-6-oxo-7H-thieno(2,3-b)pyridine-5-carbonitrile
- SW219381-1
- CHEMBL512504
- O11239
- HMS3413J08
- Thieno(2,3-b)pyridine-5-carbonitrile, 6,7-dihydro-4-hydroxy-3-(2'-hydroxy(1,1'-biphenyl)-4-yl)-6-oxo-
- 4-hydroxy-3-(2'-hydroxybiphenyl-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile
- CCG-264981
- Q27163277
- Z3281951833
- EN300-20605941
- HMS3295O03
- GTPL10069
- 844499-71-4
- SDCCGSBI-0654428.P001
- SMR004702982
- A-769662?
- s2697
- NCGC00250373-01
- 6,7-Dihydro-4-hydroxy-3-(2'-hydroxy[1,1'-biphenyl]-4-yl )-6-oxo-thieno[2,3-b]pyridine-5-carbonitrile
- CTESJDQKVOEUOY-UHFFFAOYSA-N
- UNII-P68477CD2C
- 4-Hydroxy-3-(2'-hydroxy-1,1'-biphenyl-4-yl)-6-oxo-6,7-dihydrothieno(2,3-b)pyridine-5-carbonitrile
- EX-A380
- BCPP000450
- AC-26867
- NCGC00387417-01
- 4,6-dihydroxy-3-{2'-hydroxy-[1,1'-biphenyl]-4-yl}thieno[2,3-b]pyridine-5-carbonitrile
- CHEBI:91429
- 4cff
- BRD-K41918892-001-05-9
- 6-hydroxy-3-[4-(2-hydroxyphenyl)phenyl]-4-oxo-7H-thieno[2,3-b]pyridine-5-carbonitrile
- SCHEMBL15008545
- GLXC-02009
- HMS3656F15
- SY067879
- BDBM50242401
- DTXSID30233425
- 4-HYDROXY-3-{2'-HYDROXY-[1,1'-BIPHENYL]-4-YL}-6-OXO-7H-THIENO[2,3-B]PYRIDINE-5-CARBONITRILE
- BRD-K41918892-001-06-7
- MLS006011221
- HB1351
- SB19032
-
- MDL: MFCD11977269
- Inchi: 1S/C20H12N2O3S/c21-9-14-18(24)17-15(10-26-20(17)22-19(14)25)12-7-5-11(6-8-12)13-3-1-2-4-16(13)23/h1-8,10,23H,(H2,22,24,25)
- Chiave InChI: CTESJDQKVOEUOY-UHFFFAOYSA-N
- Sorrisi: N#CC1=C(O)C2=C(SC=C2C2C=CC(C3C(O)=CC=CC=3)=CC=2)NC1=O
Proprietà calcolate
- Massa esatta: 360.057
- Massa monoisotopica: 360.057
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 26
- Conta legami ruotabili: 2
- Complessità: 647
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.1
- Superficie polare topologica: 122
Proprietà sperimentali
- Densità: 1.56
- Punto di fusione: 268.39° C
- Punto di ebollizione: 556.6°C at 760 mmHg
- Punto di infiammabilità: 334.9℃
- Indice di rifrazione: 1.78
- PSA: 125.35000
- LogP: 4.20648
A-769662 Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302
- Dichiarazione di avvertimento: P280-P305+P351+P338
- Istruzioni di sicurezza: 24/25
- Condizioni di conservazione:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
A-769662 Dati doganali
- CODICE SA:29333990
A-769662 Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
abcr | AB485059-250 mg |
4-Hydroxy-3-(2'-hydroxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile, 95%; . |
844499-71-4 | 95% | 250MG |
€867.50 | 2023-04-20 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030080-10mg |
A-769662,98% |
844499-71-4 | 98% | 10mg |
¥1343 | 2024-05-21 | |
eNovation Chemicals LLC | D628846-1g |
4-Hydroxy-3-(2'-hydroxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile |
844499-71-4 | 97% | 1g |
$750 | 2024-06-05 | |
abcr | AB485059-100 mg |
4-Hydroxy-3-(2'-hydroxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile, 95%; . |
844499-71-4 | 95% | 100MG |
€479.10 | 2023-04-20 | |
ChemScence | CS-0005-10mg |
A-769662 |
844499-71-4 | 98.97% | 10mg |
$92.0 | 2022-04-26 | |
ChemScence | CS-0005-100mg |
A-769662 |
844499-71-4 | 98.97% | 100mg |
$594.0 | 2022-04-26 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030080-50mg |
A-769662,98% |
844499-71-4 | 98% | 50mg |
¥3628 | 2024-05-21 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2468-50 mg |
A 769662 |
844499-71-4 | 99.58% | 50mg |
¥3155.00 | 2022-04-26 | |
DC Chemicals | DC7045-100 mg |
A-769662 |
844499-71-4 | >98% | 100mg |
$300.0 | 2022-03-01 | |
S e l l e c k ZHONG GUO | S2697-50mg |
A-769662 |
844499-71-4 | 99.67% | 50mg |
¥3860.59 | 2023-09-15 |
A-769662 Letteratura correlata
-
Yingjie Zhu,Chunyan Wang,Jingjing Luo,Shucheng Hua,Dan Li,Liping Peng,Hongmei Liu,Lei Song Food Funct. 2021 12 3120
-
Jiang Wu,Julia Shin,Cara M. M. Williams,Kieran F. Geoghegan,Stephen W. Wright,David C. Limburg,Parag Sahasrabudhe,Paul D. Bonin,Bruce A. Lefker,Simeon J. Ramsey Med. Chem. Commun. 2014 5 1871
844499-71-4 (A-769662) Prodotti correlati
- 1283598-36-6(4,7-Bis(5-bromo-4-octylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole)
- 2034360-88-6(N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-6-(1H-pyrazol-1-yl)pyrimidin-4-ylazetidine-3-carboxamide)
- 896272-83-6(2-(2-methoxyphenoxy)-N-1-(3-methoxyphenyl)-5-oxopyrrolidin-3-ylacetamide)
- 1202002-58-1(9,10-Dibromo-2,6-dinaphthalen-2-ylanthracene)
- 2171233-51-3((2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamido-3-methylbutanoic acid)
- 2171947-18-3(4-{1,3-dimethyl-1H-thieno2,3-cpyrazol-5-yl}aniline)
- 2229095-23-0(3-(3-bromo-5-nitrophenyl)-3-methylbutan-1-amine)
- 865161-44-0(N-(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-3-phenoxypropanamide)
- 2229315-09-5(methyl 5-1-hydroxy-2-(methylamino)ethylfuran-2-carboxylate)
- 1904182-48-4(3,5-difluoro-N-{2-(thiophen-2-yl)pyridin-4-ylmethyl}benzene-1-sulfonamide)
Fornitori consigliati
atkchemica
(CAS:844499-71-4)A-769662

Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:844499-71-4)A-769662

Purezza:99%/99%
Quantità:250mg/1g
Prezzo ($):224.0/580.0